molecular formula C16H21NO4S B4739721 [(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine

[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B4739721
M. Wt: 323.4 g/mol
InChI Key: ICRCCCLUWGBORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxynaphthyl)sulfonylamine is an organic compound that features a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to a 3-methoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxynaphthyl)sulfonylamine typically involves multi-step organic reactions. One common approach is to start with the naphthalene ring, introducing the ethoxy group via an electrophilic aromatic substitution reaction. The sulfonyl group can be introduced using sulfonation reactions, often involving reagents like sulfur trioxide or chlorosulfonic acid. The final step involves the nucleophilic substitution of the sulfonyl chloride intermediate with 3-methoxypropylamine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxynaphthyl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Ethoxynaphthyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Ethoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxynaphthyl)sulfonylamine
  • (4-Ethoxynaphthyl)sulfonylamine
  • (4-Ethoxynaphthyl)sulfonylamine

Uniqueness

(4-Ethoxynaphthyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-ethoxy-N-(3-methoxypropyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-21-15-9-10-16(14-8-5-4-7-13(14)15)22(18,19)17-11-6-12-20-2/h4-5,7-10,17H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCCCLUWGBORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine
Reactant of Route 3
Reactant of Route 3
[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine
Reactant of Route 4
Reactant of Route 4
[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine
Reactant of Route 5
Reactant of Route 5
[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine
Reactant of Route 6
Reactant of Route 6
[(4-Ethoxynaphthyl)sulfonyl](3-methoxypropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.